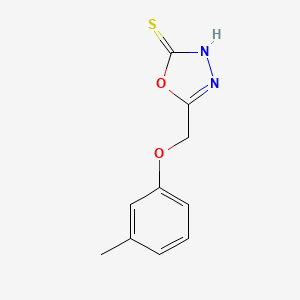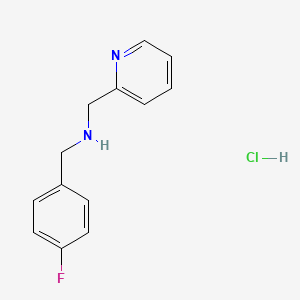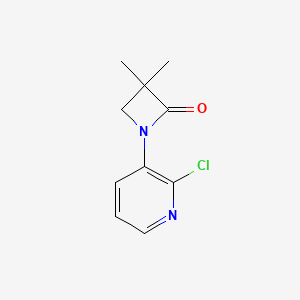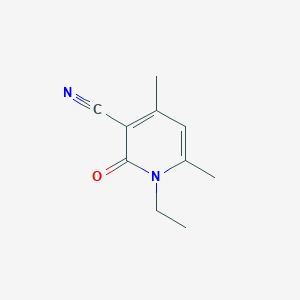
2-Methoxymethyl-3-methylcyclohexan-1-one
Übersicht
Beschreibung
2-Methoxymethyl-3-methylcyclohexan-1-one, also known as Methyl dihydrojasmonate (MDJ), is a synthetic fragrance compound that is widely used in the perfume industry. The compound has a pleasant floral scent and is used as a fixative in many perfumes. Apart from its use in the perfume industry, MDJ has also been studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of MDJ is not fully understood. However, it is believed that MDJ exerts its effects by modulating various signaling pathways in cells. MDJ has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses. MDJ has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
MDJ has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. MDJ has also been shown to decrease the production of reactive oxygen species (ROS) and nitric oxide (NO). Additionally, MDJ has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
MDJ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has a pleasant floral scent, which makes it easy to detect in experiments. However, MDJ also has some limitations. It is a synthetic compound and may not accurately represent the effects of natural compounds. Additionally, its effects may vary depending on the concentration used in experiments.
Zukünftige Richtungen
There are several future directions for the study of MDJ. One direction is to further investigate its potential as a neuroprotective agent. MDJ has been shown to protect neurons from oxidative stress-induced damage, and further studies could explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an anti-cancer agent. MDJ has been shown to induce apoptosis in cancer cells, and further studies could explore its potential use in cancer therapy. Additionally, further studies could investigate the mechanism of action of MDJ and its effects on various signaling pathways in cells.
Wissenschaftliche Forschungsanwendungen
MDJ has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. MDJ has also been shown to have anti-cancer activity and can induce apoptosis in cancer cells. Additionally, MDJ has been studied for its potential use as a neuroprotective agent and can protect neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-3-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-4-3-5-9(10)8(7)6-11-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFWPXPDBUJJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)C1COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400066 | |
| Record name | 2-Methoxymethyl-3-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxymethyl-3-methylcyclohexan-1-one | |
CAS RN |
219312-93-3 | |
| Record name | 2-Methoxymethyl-3-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1621607.png)


![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)

![[3-(4-Methoxyphenyl)phenyl]methanol](/img/structure/B1621614.png)


![Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B1621618.png)

![Ethyl 3-[(2-chlorophenyl)methylidene]indole-2-carboxylate](/img/structure/B1621623.png)
